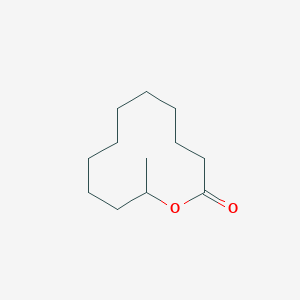
11-Dodecanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Dodecanolide, also known as 11-hydroxyundecanoic acid lactone, is a macrolide compound with the molecular formula C12H22O2. It is a cyclic ester, specifically a lactone, and is known for its pleasant, musky odor. This compound is often found in nature as a component of essential oils and has been identified in various plants and animal secretions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Dodecanolide can be synthesized through several methods. One common synthetic route involves the cyclization of 11-hydroxyundecanoic acid. This reaction typically requires acidic conditions to promote the formation of the lactone ring. Another method involves the oxidation of 11-dodecanol, followed by cyclization .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecanol followed by cyclization. This process can be catalyzed by various agents, including metal catalysts and enzymes, to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 11-Dodecanolide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: It can be reduced to form dodecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-Dodecanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its role in chemical communication among insects and other animals.
Industry: It is used in the fragrance industry for its musky odor and as a flavoring agent in the food industry
Mecanismo De Acción
The mechanism of action of 11-Dodecanolide involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects and other animals. It can also interact with enzymes and receptors, modulating their activity. The lactone ring is crucial for its biological activity, as it can undergo hydrolysis to release the active hydroxy acid .
Comparación Con Compuestos Similares
11-Dodecanolide can be compared with other similar macrolide compounds such as:
5-Dodecanolide: Another lactone with a similar structure but different biological activity.
6-Dodecanolide: Known for its use in the fragrance industry.
8-Dodecanolide: Studied for its potential anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis and as a bioactive compound in various biological systems. Its musky odor also makes it valuable in the fragrance industry .
Propiedades
Número CAS |
95338-31-1 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
12-methyl-oxacyclododecan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h11H,2-10H2,1H3 |
Clave InChI |
IBLSRZGJYAOPLB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


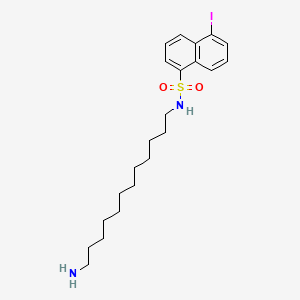
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
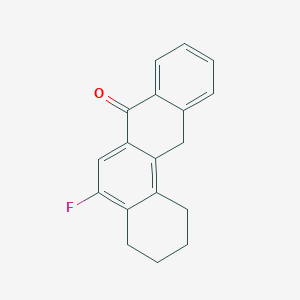
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
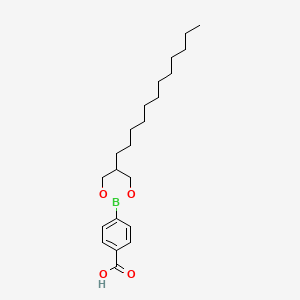
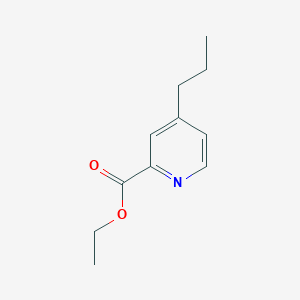

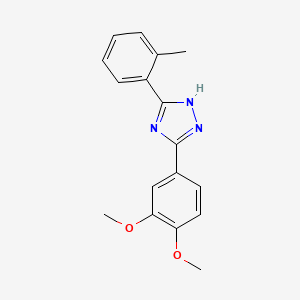

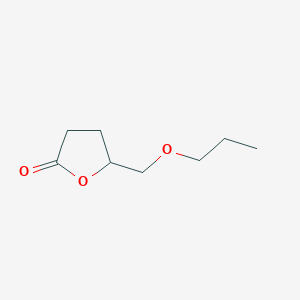
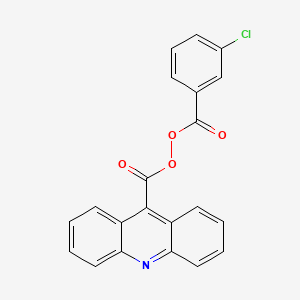

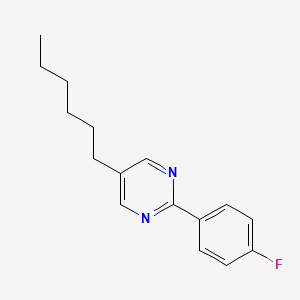
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
